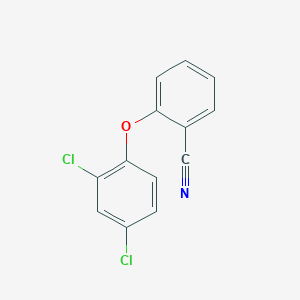

2-(2,4-Dichlorophenoxy)benzonitrile

描述

2-(2,4-Dichlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO. It is a member of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)benzonitrile typically involves the reaction of 2,4-dichlorophenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzonitrile, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The nitrile group can be reduced to an amine or other reduced forms.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like DMF or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines, reduced nitriles.

Substitution: Various substituted benzonitrile derivatives.

科学研究应用

Agricultural Use

The primary application of 2-(2,4-Dichlorophenoxy)benzonitrile is as a systemic herbicide targeting broadleaf weeds while sparing grasses. Its mode of action involves disrupting normal plant growth by causing uncontrolled cell division and growth at the tips of stems and roots, ultimately leading to the death of the targeted plants .

Biochemical Studies

Research has shown that this compound interacts with various biochemical pathways:

- Enzyme Interactions : It has been found to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to either inhibition or activation of enzyme activity.

- Detoxification Mechanisms : The compound also interacts with glutathione S-transferases, which are involved in detoxifying harmful substances within biological systems.

Environmental Impact Studies

Studies have assessed the dissipation and persistence of this compound in various environmental settings:

- Sediment and Water Analysis : Research indicates that this herbicide can persist in sediment and water samples from wetlands, raising concerns about its ecological impact and potential bioaccumulation in aquatic systems .

Case Study 1: Herbicide Poisoning

A notable case involved severe poisoning due to accidental ingestion of herbicides containing 2,4-Dichlorophenoxyacetic acid (a related compound). The patient presented with symptoms similar to organophosphate poisoning, highlighting the need for accurate identification and treatment protocols for herbicide exposure .

Comparative Applications Table

| Application Area | Description | Examples/Implications |

|---|---|---|

| Agriculture | Selective herbicide for broadleaf weed control | Effective in cereal crops like corn and wheat |

| Biochemical Research | Study of enzyme interactions and detoxification processes | Cytochrome P450 enzyme studies |

| Environmental Science | Assessment of persistence in aquatic ecosystems | Monitoring programs for ecological safety |

| Medical Research | Exploration of potential therapeutic uses | Investigating herbicidal compounds for medical applications |

作用机制

The mechanism of action of 2-(2,4-Dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity and affecting cellular processes. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

相似化合物的比较

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): Another herbicide with a similar nitrile group but different halogen substitutions.

Uniqueness: 2-(2,4-Dichlorophenoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its dichlorophenoxy moiety provides unique electronic and steric effects, influencing its chemical behavior and applications .

生物活性

2-(2,4-Dichlorophenoxy)benzonitrile, also known as dichlobenil, is a compound that has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article reviews its herbicidal properties, potential antimicrobial effects, and interactions with biological systems based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : Approximately 264.11 g/mol

The compound features a benzonitrile moiety attached to a 2,4-dichlorophenoxy group. This unique structure contributes to its chemical reactivity and biological activity, particularly in disrupting plant hormone signaling pathways.

Research indicates that this compound exhibits herbicidal properties similar to those of other phenoxy compounds. Its primary mechanism involves:

- Disruption of Auxin Metabolism : The compound interferes with auxin signaling in plants, leading to uncontrolled growth and ultimately plant death. This makes it effective against broadleaf weeds while minimizing harm to grasses.

Comparative Herbicidal Efficacy

| Compound Name | Mechanism of Action | Efficacy Against Weeds |

|---|---|---|

| This compound | Disruption of auxin metabolism | Broadleaf weeds |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Similar auxin mimicry | Broadleaf weeds |

| Glyphosate | Inhibition of shikimic acid pathway | Annual and perennial weeds |

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties . It has shown promise in inhibiting the growth of various bacterial and fungal strains. However, further research is necessary to fully elucidate these effects and determine the specific mechanisms involved.

Environmental Impact and Soil Interactions

The environmental persistence and degradation of this compound have been examined in various soil types. Studies indicate:

- Soil Half-Life : Less than 7 days in heavy clay, clay loam, and sandy loam soils .

- Microbial Interactions : The compound's interactions with soil microorganisms can influence its degradation rate and overall environmental impact.

Toxicological Insights

A case study highlighted the severe toxicity associated with similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). While not directly involving this compound, it underscores the potential risks associated with exposure to phenoxy herbicides:

- A young female farmer in Ethiopia suffered from severe poisoning after ingestion of 2,4-D. Symptoms included loss of consciousness and organ failure despite treatment efforts . This case illustrates the importance of understanding the toxicological profiles of related compounds.

Research Findings Summary

- Herbicidal Activity : Effective against broadleaf weeds by disrupting auxin metabolism.

- Antimicrobial Potential : Preliminary evidence suggests activity against certain pathogens; further studies are required.

- Environmental Persistence : Rapid degradation in soil environments indicates a lower risk of long-term accumulation.

- Toxicological Risks : Similar compounds pose significant health risks upon exposure.

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLUAJUFCRYPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380334 | |

| Record name | 2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-80-8 | |

| Record name | 2-(2,4-Dichlorophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。